molecular formula C23H28N6O3 B2881270 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919009-65-7

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2881270
CAS No.: 919009-65-7
M. Wt: 436.516
InChI Key: AOQNCFHJAISHNK-FMIVXFBMSA-N
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Description

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with a triazine ring, and various functional groups such as ethoxyethyl, trimethyl, and phenylprop-2-enyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The synthesis begins with the preparation of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions.

    Introduction of the Triazine Ring: The triazine ring is introduced via cyclization reactions involving nitriles and hydrazines.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate specific steps, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Its structural features allow it to interact with nucleic acids, potentially disrupting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine:

    Allopurinol: A purine derivative used to treat gout, similar in structure but with different functional groups.

    6-Mercaptopurine: Used in chemotherapy, shares the purine core but has a thiol group instead of the triazine ring.

Uniqueness

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its combination of a purine core with a triazine ring and multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-5-32-15-14-28-22-24-20-19(29(22)17(3)16(2)25-28)21(30)27(23(31)26(20)4)13-9-12-18-10-7-6-8-11-18/h6-12,17H,5,13-15H2,1-4H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNCFHJAISHNK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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